

L-Valine-13C5: A Technical Guide to Commercial Suppliers, Purity Analysis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-Valine-13C5**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources, their specified purity, and the experimental protocols required to verify its quality. Furthermore, it outlines a key experimental workflow where **L-Valine-13C5** is utilized, providing a visual representation through logical diagrams.

Commercial Suppliers and Purity Specifications

The procurement of high-purity **L-Valine-13C5** is critical for the integrity and reproducibility of experimental results. Several reputable commercial suppliers offer this isotopically labeled compound. The purity specifications, including chemical, isotopic, and chiral purity, are summarized in the table below for easy comparison. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.



Supplier	Product Name/Num ber	Isotopic Purity (¹³C)	Chemical Purity	Chiral Purity	Additional Notes
Sigma- Aldrich	L-Valine-¹³C₅ (758159)	99 atom % ¹³ C[1]	97% (CP)[1]	Not specified	
L-Valine- ¹³ C ₅ , ¹⁵ N (658197)	98 atom %	Not specified	99%[2]	Also contains 98 atom % ¹⁵ N[2]	
L-Valine- ¹³ C ₅ , ¹⁵ N (600148)	98 atom % ¹³ C[3]	95% (CP)[3]	Not specified	Also contains 98 atom % ¹⁵ N[3]	
Cambridge Isotope Laboratories, Inc.	L-Valine (¹³ C ₅ , 99%) (CLM-2249- H)	99%[4]	≥98%[4]	Not specified	
L-Valine (13C5, 99%; 15N, 99%) (CNLM-442- H)	99%[5]	98%[5]	Not specified	Also contains 99% ¹⁵ N[5]	
MedChemEx press	L-Valine- ¹³ C ₅ , ¹⁵ N,d8 (HY- N0717S2)	99.0%	99.3% (HPLC)	Not specified	Also contains ¹⁵ N and deuterium labels.

CP = Chemical Purity

Experimental Protocols for Purity Determination

Accurate determination of the chemical, isotopic, and chiral purity of **L-Valine-13C5** is essential. The following are detailed methodologies for these key experiments.



Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for assessing the chemical purity of amino acids using HPLC with pre-column derivatization for fluorescence detection.

Materials and Reagents:

- L-Valine-13C5 sample
- Hydrochloric acid (6 M)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Derivatization reagent (e.g., o-phthaldialdehyde (OPA) or Dansyl Chloride)[6]
- Buffer solution (e.g., sodium borate buffer, pH 9.5)
- · C18 reversed-phase HPLC column
- Fluorescence detector

Procedure:

- Sample Preparation: Accurately weigh approximately 1 mg of the L-Valine-13C5 sample and dissolve it in a known volume of 0.1 M HCl to create a stock solution.
- Hydrolysis (Optional, for total amino acid analysis from a protein): For analyzing the amino acid composition of a protein, acid hydrolysis is required to cleave peptide bonds. This is generally not necessary for the analysis of a pure amino acid standard. If performed, the sample is heated in 6 M HCl at 110°C for 24 hours.[8]
- Derivatization:



- In a vial, mix an aliquot of the L-Valine-13C5 solution with the buffer and derivatization reagent.[6]
- Allow the reaction to proceed for the time specified by the derivatization reagent manufacturer.
- HPLC Analysis:
 - Inject a suitable volume (e.g., 10-20 μL) of the derivatized sample into the HPLC system.
 - Perform the separation on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
 - Detect the derivatized amino acid using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.
- Data Analysis: The chemical purity is determined by calculating the peak area of L-Valine 13C5 as a percentage of the total peak area of all detected components.

Chiral Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and quantify the L- and D-enantiomers of valine, thus determining the chiral purity.

Materials and Reagents:

- L-Valine-13C5 sample
- Chiral derivatization agent (e.g., a chiral alcohol like isopropanol followed by a fluorinated anhydride like trifluoroacetic anhydride)
- Anhydrous solvent (e.g., dichloromethane)
- Chiral GC column (e.g., Chirasil-Val)[9]
- GC-MS instrument



Procedure:

- Derivatization:
 - Dissolve a small amount of the L-Valine-13C5 sample in the anhydrous solvent.
 - Add the chiral derivatization reagents in a stepwise manner as per established protocols to form volatile diastereomeric derivatives.[10]
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - The separation of the diastereomers is achieved on the chiral GC column using a suitable temperature program.
 - The mass spectrometer is used for detection and quantification of the eluting enantiomers.
- Data Analysis: The chiral purity is calculated by comparing the peak area of the L-enantiomer derivative to the total peak area of both L- and D-enantiomer derivatives.

Isotopic Purity Determination by Mass Spectrometry (MS)

This protocol determines the isotopic enrichment of ¹³C in the **L-Valine-13C5** sample.

Materials and Reagents:

- L-Valine-13C5 sample
- Solvent for infusion or LC-MS (e.g., 50% acetonitrile in water with 0.1% formic acid)
- High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

 Sample Preparation: Prepare a dilute solution of the L-Valine-13C5 sample in the chosen solvent.



- Mass Spectrometric Analysis:
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire the mass spectrum in the region of the molecular ion of valine.
- Data Analysis:
 - Determine the relative intensities of the mass isotopologues. For L-Valine-¹³C₅, the fully labeled molecule will have a mass approximately 5 Da higher than the unlabeled L-Valine.
 - The isotopic purity (atom % ¹³C) is calculated from the relative abundances of the labeled and unlabeled species in the mass spectrum.

Purity Determination by Quantitative NMR (qNMR)

qNMR can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

Materials and Reagents:

- L-Valine-13C5 sample
- Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR spectrometer

Procedure:

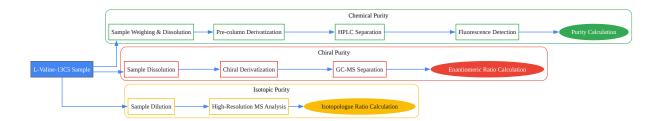
- Sample Preparation:
 - Accurately weigh the L-Valine-13C5 sample and the internal standard into an NMR tube.
 [1]
 - Add a known volume of the deuterated solvent.



- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
- Data Processing and Analysis:
 - Process the spectrum, including phasing and baseline correction.
 - Integrate a well-resolved signal from L-Valine-13C5 and a signal from the internal standard.
 - The purity of the L-Valine-13C5 can be calculated using the following formula, taking into
 account the molar masses, number of protons for each integrated signal, and the purity of
 the internal standard.[11]

Mandatory Visualizations Logical Workflow for L-Valine-13C5 Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of **L-Valine-13C5**.





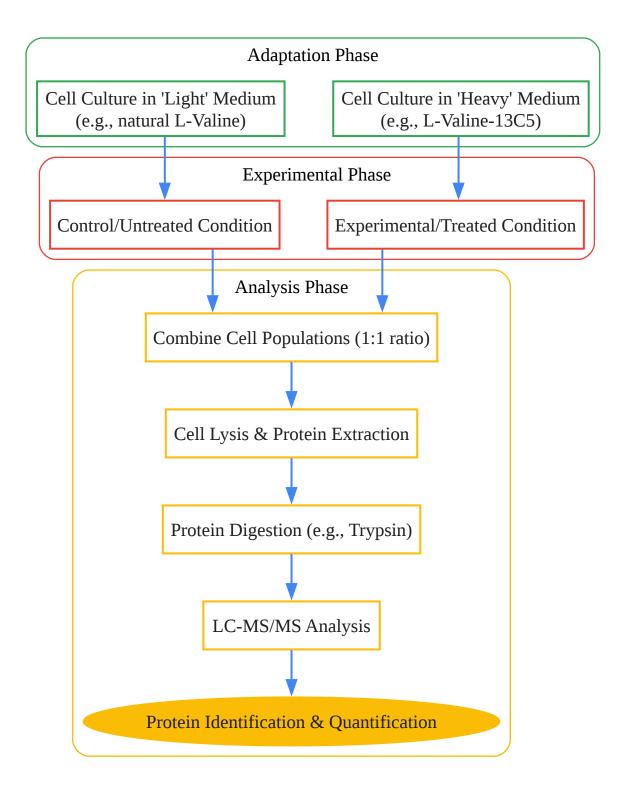
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Caption: Workflow for determining the chemical, chiral, and isotopic purity of L-Valine-13C5.

Experimental Workflow for SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

L-Valine-13C5 is frequently used in SILAC-based quantitative proteomics. The diagram below outlines the typical experimental workflow.





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Caption: A typical workflow for a SILAC experiment using stable isotope-labeled amino acids.



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